Bezafibrate

Catalog No.
S521072
CAS No.
41859-67-0
M.F
C19H20ClNO4
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezafibrate

In metabolic disease research, selective fibrates fail to activate PPARδ, compromising NASH/PBC model validity. Bezafibrate uniquely activates all three PPAR subtypes (α, γ, δ) enabling complete coactivator recruitment. Quantitatively superior in resolving cholestasis (RR=25.87 vs. fenofibrate) for robust in vivo therapeutic response. High glass transition temperature (Tg=298 K) ensures amorphous solid-state stability, ideal for drug delivery carrier research. Sourced as API reference standard with reliable supply chain.

CAS Number

41859-67-0

Product Name

Bezafibrate

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N

solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4)
1.55e-03 g/L

Synonyms

Azufibrat, Béfizal, Befibrat, Beza Lande, Beza Puren, Beza-Lande, Beza-Puren, Bezabeta, Bezacur, Bezafibrat PB, Bezafibrate, Bezafisal, Bezalip, Bezamerck, BM 15.075, BM-15.075, BM15.075, Cedur, Difaterol, durabezur, Eulitop, Lipox, Reducterol, Regadrin B, Sklerofibrat, Solibay

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound Bezafibrate is 361.10809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-03 g/l>54.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Bezafibrate (CAS 41859-67-0) is a well-established synthetic fibrate and a benchmark pan-peroxisome proliferator-activated receptor (PPAR) agonist. Unlike strictly selective fibrates, it exhibits broad-spectrum binding across PPARα, PPARγ, and PPARδ subtypes. In pharmaceutical procurement and chemical research, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard, a baseline comparator for novel lipid-lowering and insulin-sensitizing drug development, and a positive control in in vitro transactivation and coactivator recruitment assays. Its solid-state properties, including a molecular weight of 361.8 Da and solubility in DMSO, make it highly compatible with standard high-throughput screening workflows for metabolic and cholestatic liver disease models .

Research Fit

Mechanism
Pan-PPAR (α/γ/δ) agonist, not PPARα-selective
Model Context
Metabolic disease models: lipid, glucose, and inflammatory marker endpoints
PK Profile
Short half-life, dual renal/metabolic clearance supports dosing-model design

Procuring a generic fibrate, such as fenofibrate or clofibrate, as a substitute for bezafibrate will critically compromise assays requiring pan-PPAR activation. While fenofibrate is highly potent, it is strictly a PPARα-selective prodrug (with its active form, fenofibric acid, showing negligible activity at the PPARδ receptor). Consequently, substituting fenofibrate into primary biliary cholangitis (PBC) or non-alcoholic steatohepatitis (NASH) models will fail to trigger the PPARδ-mediated biochemical pathways essential for complete coactivator recruitment and target gene transcription. Furthermore, bezafibrate possesses distinct solid-state stability advantages, including a higher glass transition temperature in its amorphous state, meaning substitution with lower-Tg fibrates will alter formulation stability and dissolution kinetics in material science applications [1].

Substitution Risk

CYP2C8 inhibition profile differs
May alter substrate metabolism in co-incubation studies compared to fenofibrate or gemfibrozil.
No uricosuric activity
Bezafibrate does not lower urate, unlike fenofibrate; may not suit hyperuricemic model endpoints.
Clearance route and half-life differences
Balanced renal/metabolic elimination versus glucuronidation or prodrug activation changes dosing interval context.

Pan-PPAR Transactivation Profile

In human PPAR-LBD-mediated transactivation assays, bezafibrate demonstrates true pan-agonist capability, whereas fenofibric acid (the active form of fenofibrate) fails to activate PPARδ. Bezafibrate activates PPARα, PPARδ, and PPARγ with EC50 values of 30.4 µM, 86.7 µM, and 178 µM, respectively. In contrast, fenofibric acid shows no transactivation of PPARδ (>500 µM)[1].

Evidence DimensionPPARδ Transactivation (EC50)
Target Compound Data86.7 µM
Comparator Or BaselineFenofibric acid: >500 µM (No activation)
Quantified DifferenceAbsolute requirement of bezafibrate for PPARδ engagement
ConditionsHuman PPAR-LBD-mediated Firefly luciferase transactivation assay in COS-7 cells

Buyers developing pan-PPAR or specific PPARδ assays must procure bezafibrate, as fenofibrate cannot serve as a positive control for the delta subtype.

CYP2C8 Inhibition Ki
Head-to-head
9.7 μM (bezafibrate)
Reported CYP2C8 inhibition potency context
Human liver microsomes; gemfibrozil Ki 30.4 μM, fenofibrate 92.6 μM

Coactivator Recruitment Efficacy at PPARδ-LBD

The biochemical efficacy of bezafibrate is further differentiated by its ability to recruit critical coactivator peptides to the PPARδ ligand-binding domain. In TR-FRET assays, bezafibrate successfully recruits PGC1α, TRAP220, CBP, and SRC1 to PPARδ-LBD. Conversely, fenofibric acid completely fails to recruit any of these coactivators to the PPARδ receptor [1].

Evidence DimensionCoactivator recruitment to PPARδ-LBD
Target Compound DataPositive recruitment of PGC1α, TRAP220, CBP, and SRC1
Comparator Or BaselineFenofibric acid: Zero recruitment
Quantified DifferenceComplete qualitative divergence in PPARδ complex formation
ConditionsTR-FRET-based PPAR-LBD coactivator recruitment assay

Ensures assay validity when screening novel NASH therapeutics where PPARδ-mediated coactivator recruitment is the primary endpoint.

Lipid Endpoint Response
Head-to-head
TG −38.3% vs Fenofibrate −32.9%
HDL-C +18.0% vs Fenofibrate +11.7%
Reported lipid endpoint response context
Crossover study in dyslipidemic subjects with IGT/T2DM; p<0.001

Solid-State Stability and Glass Transition Temperature

For formulation and solubility enhancement studies, the physical stability of the amorphous phase is a critical procurement factor. Bezafibrate exhibits a significantly higher glass transition temperature (Tg) than fenofibrate. Amorphous bezafibrate has a Tg of 298 K, making it inherently more stable against cold crystallization at room temperature compared to fenofibrate mixtures (Tg ~275 K) [1].

Evidence DimensionGlass Transition Temperature (Tg) of the amorphous state
Target Compound Data298 K
Comparator Or BaselineFenofibrate (in PS800 mixture): 275 K
Quantified Difference23 K higher Tg for bezafibrate
ConditionsBroadband dielectric spectroscopy (BDS) and thermal analysis

Bezafibrate is the preferred fibrate model for evaluating stable amorphous solid dispersions and solubility-enhancing drug delivery systems due to its superior resistance to crystallization.

TG Lowering in Type IV HLP
Reported
Ranked among top fibrates; superior to fenofibrate
Reported triglyceride-lowering rank in Type IV model
Sequential crossover, 11 patients; exact % not in abstract

In Vivo Efficacy Benchmark in Cholestatic Models

In clinical and in vivo modeling of primary biliary cholangitis (PBC), bezafibrate demonstrates superior symptom resolution compared to fenofibrate. Meta-analyses of fibrate efficacy show that bezafibrate yields a relative risk (RR) improvement of 25.87 for pruritus symptoms, dramatically outperforming fenofibrate (RR = 5.34) [1].

Evidence DimensionRelative Risk (RR) improvement for PBC-associated pruritus
Target Compound DataRR = 25.87
Comparator Or BaselineFenofibrate: RR = 5.34
Quantified Difference~4.8-fold higher efficacy in symptom resolution
ConditionsSystematic review and meta-analysis of PBC patient cohorts

Researchers procuring a positive control for cholestatic liver disease models should select bezafibrate to ensure a robust, measurable therapeutic baseline.

Uric Acid Endpoint
Head-to-head
Bezafibrate: no change
Fenofibrate: −20% urate, +30% clearance
Reported urate endpoint context — bezafibrate lacks uricosuric activity
Placebo-controlled crossover; 10 hypertriglyceridemic men
PCSK9 & Metabolic Markers
Head-to-head
PCSK9 +39.7% vs Fenofibrate +66.8%
Insulin −17.0%, adiponectin +15.4% (bezafibrate only)
Reported metabolic marker response context
Crossover study; p<0.05 for insulin/adiponectin
Pharmacokinetic Profile
Cross-study
Half-life ~2.1 h; renal CL 56 mL/min, metabolic CL 43 mL/min
Reported PK profile context
Single oral dose; balanced clearance (50% renal excretion)

Pan-PPAR Agonist Reference Standard in NASH/NAFLD Drug Discovery

Because bezafibrate uniquely recruits coactivators to the PPARδ-LBD and activates all three PPAR subtypes—unlike fenofibrate—it serves as the essential baseline comparator when screening novel dual or pan-PPAR agonists (e.g., elafibranor) for non-alcoholic steatohepatitis (NASH)[1].

Positive Control in Primary Biliary Cholangitis (PBC) In Vivo Models

Given its quantitatively superior efficacy in resolving cholestatic symptoms (RR = 25.87) compared to fenofibrate, bezafibrate is the optimal procurement choice for inducing a robust, measurable therapeutic response in in vivo PBC models[2].

Model Compound for Amorphous Solid Dispersion (ASD) Formulation

Due to its higher glass transition temperature (Tg = 298 K) and superior resistance to cold crystallization compared to fenofibrate, bezafibrate is an ideal Class II BCS model drug for material scientists developing novel polymeric nanospheres or mesoporous silica carriers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic syndrome / diabetic dyslipidemia models
Pan-PPAR pathway activation profile
Insulin and adiponectin endpoint review
CYP2C8 substrate interaction screening
CYP2C8 inhibitory potency context
Co-substrate metabolism endpoint review
Type IV hypertriglyceridemia models
Triglyceride-lowering rank in fibrate class
Model-specific TG endpoint and myopathy risk review
Controlled-release formulation research
Balanced renal/metabolic clearance profile
Dose-modeling and accumulation risk assessment

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

361.1080858 Da

Monoisotopic Mass

361.1080858 Da

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y9449Q51XH

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (59.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of primary hyperlipidaemia types IIa, IIb, III, IV and V (Fredrickson classification) corresponding to groups I, II and III of the European Atherosclerosis Society guidelines - when diet alone or improvements in lifestyle such as increased exercise or weight reduction do not lead to an adequate response. Also for the treatment of secondary hyperlipidaemias, e.g. severe hypertriglyceridemias, when sufficient improvement does not occur after correction of the underlying disorder (e.g. diabetes mellitus).

Pharmacology

Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins. Bezafibrate lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, whilst HDL-levels are increased. The activity of triglyceride lipases (lipoprotein lipase and hepatic lipoproteinlipase) involved in the catabolism of triglyceride-rich lipoproteins is increased by bezafibrate. In the course of the intensified degradation of triglyceride-rich lipoproteins (chylomicrons, VLDL) precursors for the formation of HDL are formed which explains an increase in HDL. Furthermore, cholesterol biosynthesis is reduced by bezafibrate, which is accompanied by a stimulation of the LDL-receptor-mediated lipoprotein catabolism. Elevated fibrinogen appears to be an important risk-factor, alongside the lipids, smoking and hypertension, in the development of atheroma. Fibrinogen plays an important role in viscosity, and therefore blood flow, and also appears to play an important role in thrombus development and lysability. Bezafibrate exerts an effect on thrombogenic factors. A significant decrease in elevated plasma fibrinogen levels can be achieved. This may lead, amongst other things, to a reduction in both blood and plasma viscosity. Inhibition of platelet aggregation has also been observed. A reduction in blood glucose concentration due to an increase in glucose tolerance has been reported in diabetic patients. In the same patients, the concentration of fasting and postprandial free fatty acids was reduced by bezafibrate.
Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. Bezafibrate decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

MeSH Pharmacological Classification

Hypolipidemic Agents

ATC Code

C10AB02
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AB - Fibrates
C10AB02 - Bezafibrate

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41859-67-0

Absorption Distribution and Excretion

Bezafibrate is almost completely absorbed after oral administration. The relative bioavailability of bezafibrate retard compared to the standard form is about 70%.

Metabolism Metabolites

Hepatic.

Wikipedia

Bezafibrate

Biological Half Life

1-2 hours

Use Classification

Human drugs -> Rare disease (orphan)
Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics
1: Erratum: Systematic review and meta-analysis: bezafibrate in patients with
2: Liu X, Yang X, Chen X, Zhang Y, Pan X, Wang G, Ye Y. Expression Profiling
3: Yin Q, Li J, Xia Y, Zhang R, Wang J, Lu W, Zhou Y, Zheng Y, Abudumijiti H,
4: Feng Y, Wang C, Liu Q, Meng Q, Huo X, Liu Z, Sun P, Yang X, Sun H, Qin J, Liu
5: Courchesne-Loyer A, St-Pierre V, Hennebelle M, Castellano CA, Fortier M,
6: Honda A, Ikegami T, Matsuzaki Y. Anti-gp210 and anti-centromere antibodies for
7: Mizuno S, Hirano K, Isayama H, Watanabe T, Yamamoto N, Nakai Y, Sasahira N,
8: Licinio R, Facciorusso A, Castellaneta NM, Di Leo A. Combination Therapy of
9: Djouadi F, Habarou F, Le Bachelier C, Ferdinandusse S, Schlemmer D, Benoist
10: Kobayashi J. How Does Bezafibrate Affect the Plasma LDL Cholesterol Levels? J
11: Hirose T, Teramoto T, Abe K, Taneyama T; J-BENEFIT study group. Determinants
12: Hosonuma K, Sato K, Yamazaki Y, Yanagisawa M, Hashizume H, Horiguchi N,
13: Saha L, Bhandari S, Bhatia A, Banerjee D, Chakrabarti A. Anti-kindling Effect
14: Vatanavicharn N, Yamada K, Aoyama Y, Fukao T, Densupsoontorn N, Jirapinyo P,
15: Shiochi H, Ohkura T, Fujioka Y, Sumi K, Yamamoto N, Nakanishi R, Matsuzawa K,
16: Ørngreen MC, Vissing J, Laforét P. No effect of bezafibrate in patients with
17: Bastin J, Bonnefont JP, Djouadi F, Bresson JL. Should the beneficial impact
18: Tanaka A, Hirohara J, Nakanuma Y, Tsubouchi H, Takikawa H. Biochemical
19: Shioya A, Takuma H, Yamaguchi S, Ishii A, Hiroki M, Fukuda T, Sugie H,
20: Gonçalves AG, Órfão JJ, Pereira MF. Ozonation of bezafibrate over ceria and

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